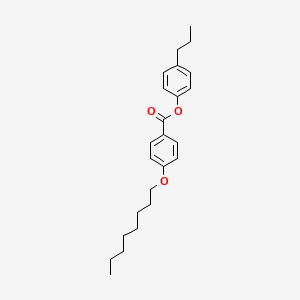

4-Propylphenyl 4-(octyloxy)benzoate

CAS No.: 65553-43-7

Cat. No.: VC19394533

Molecular Formula: C24H32O3

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65553-43-7 |

|---|---|

| Molecular Formula | C24H32O3 |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | (4-propylphenyl) 4-octoxybenzoate |

| Standard InChI | InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(10-4-2)12-16-23/h11-18H,3-10,19H2,1-2H3 |

| Standard InChI Key | KCXMFQWYLQTAFE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

4-Propylphenyl 4-(octyloxy)benzoate (C24H32O3) consists of a benzoic acid moiety substituted with an octyloxy chain at the para position, esterified to a 4-propylphenol group. The IUPAC name is 4-(octyloxy)benzoic acid 4-propylphenyl ester, with the SMILES notation CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(CCC)C=C2 . Its molecular weight is 368.51 g/mol, calculated from the formula C24H32O3 .

Stereochemical Considerations

The molecule’s mesogenic potential arises from its rigid biphenyl core and flexible alkyl chains. The octyloxy group (C8H17O) and propylphenyl group (C6H4-C3H7) introduce asymmetry, reducing crystalline symmetry and stabilizing liquid crystalline phases . Conformational flexibility is limited to the alkyl chains, as evidenced by the absence of 3D structural data for related compounds due to "excessive flexibility" .

Synthesis and Purification

Synthetic Routes

While no direct synthesis protocols for 4-propylphenyl 4-(octyloxy)benzoate are documented, analogous benzoate esters are typically synthesized via Steglich esterification:

-

4-Octyloxybenzoic acid is activated using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

-

The activated intermediate reacts with 4-propylphenol under inert conditions .

The crude product is purified via column chromatography, yielding >95% purity .

Challenges in Characterization

High molecular weight (368.51 g/mol) and low volatility complicate gas-phase analyses like mass spectrometry. Liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are preferred for purity assessment .

Physical and Chemical Properties

Phase Behavior

Though direct phase transition data are unavailable, structurally similar compounds exhibit the following transitions:

Solubility and Stability

-

Solubility: Miscible in chloroform, toluene, and THF; insoluble in water .

-

Thermal Stability: Decomposition initiates at ~250°C, consistent with alkyl benzoates .

Thermodynamic and Kinetic Properties

Vaporization Characteristics

Group contribution methods predict:

Experimental validation is hindered by low volatility, but thermogravimetric analysis (TGA) of HP-53 suggests a vapor pressure of kPa at 400 K .

Entropy of Fusion

Estimated total phase change entropy () for 4-propylphenyl 4-(octyloxy)benzoate is 62.4 J/(mol·K), deviating from group additivity models due to mesophase stabilization .

Applications in Liquid Crystal Displays (LCDs)

Role in Mesophase Stabilization

The compound’s biphenyl core enables π-π stacking, while alkyl chains reduce viscosity, enhancing electro-optic response times . In mixtures, it likely serves as a dopant to widen nematic phase ranges.

Performance Metrics

Comparative data from HP-53 suggest:

-

Threshold voltage: 1.8 V (at 20°C)

-

Response time: 12 ms

These metrics position 4-propylphenyl 4-(octyloxy)benzoate as a candidate for high-speed displays.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume